molecular formula C14H15NO5S2 B2480403 Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate CAS No. 1022063-73-5

Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate

Cat. No.: B2480403
CAS No.: 1022063-73-5
M. Wt: 341.4
InChI Key: MHVBSDPYSVGRGD-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate is an organic compound that features a thiophene ring substituted with a carboxylate group and a sulfonyl group linked to a methoxyphenyl and methylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate can be achieved through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with 4-methoxyphenylmethylamine in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the nitro group can produce amine derivatives.

Scientific Research Applications

Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl and methylamino moieties can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-sulfonylamino-2-thiophenecarboxylate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Methyl 3-{[(4-methoxyphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and carboxylate groups allows for diverse reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)-methylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c1-15(10-4-6-11(19-2)7-5-10)22(17,18)12-8-9-21-13(12)14(16)20-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVBSDPYSVGRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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